The crystal and molecular structure of Clioquinol has been determined by X-ray analysis []. The study revealed that Clioquinol crystallizes in the monoclinic space group P2/a, with four molecules per unit cell. The quinoline ring system in the molecule was found to be nearly planar []. Further analysis revealed that the molecules in the crystal lattice are linked together by hydrogen bonds, forming bent dimers. These dimers are then closely stacked along the b-axis through van der Waals forces [].
Clioquinol is known to readily form chelates with various metal ions, including copper, zinc, nickel, and mercury [, , , ]. This metal-chelating ability is considered crucial for its biological activity and potential therapeutic applications. Studies have investigated the impact of Clioquinol on the uptake and distribution of these metals in biological systems [, ]. Additionally, Clioquinol can form conjugates with glucuronic acid and sulfate in vivo, influencing its pharmacokinetic properties and potential toxicity [, , ].
The mechanism of action of Clioquinol is complex and not fully elucidated. Its biological effects are largely attributed to its ability to act as a metal ion chelator, particularly for copper and zinc [, , ]. This metal-chelating property is believed to contribute to its potential therapeutic benefits in neurodegenerative diseases like Alzheimer's disease, where metal dyshomeostasis plays a significant role []. In the context of cancer, Clioquinol's ability to induce apoptosis in cancer cells has been linked to its zinc ionophore activity [, ]. Specifically, it appears to target zinc to lysosomes, leading to lysosomal disruption and subsequent apoptotic cell death [].
CAS No.: 228113-66-4
CAS No.: 37209-30-6
CAS No.: 137705-39-6
CAS No.: 103-12-8
CAS No.: 13538-21-1
CAS No.: 720-00-3